Cas no 40865-50-7 (2,7-diazaspiro[4.5]decane)
2,7-diazaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
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- 2,7-diazaspiro[4.5]decane
- 2,9-diazaspiro[4.5]decane
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- Inchi: InChI=1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2
- InChI Key: SGLTYXRTDQXURA-UHFFFAOYSA-N
- SMILES: C1CC2(CCNC2)CNC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.00
- Boiling Point: 214 ºC
- Flash Point: 96 ºC
2,7-diazaspiro[4.5]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000730-1g |
2,7-Diazaspiro[4.5]decane |
40865-50-7 | 95% | 1g |
$1184.00 | 2023-09-02 | |
| Chemenu | CM139309-1g |
2,7-Diazaspiro[4.5]decane |
40865-50-7 | 95% | 1g |
$1380 | 2021-08-05 | |
| Chemenu | CM139309-1g |
2,7-Diazaspiro[4.5]decane |
40865-50-7 | 95% | 1g |
$*** | 2023-05-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-100.0mg |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 100.0mg |
¥1142.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-250.0mg |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 250.0mg |
¥1821.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-500.0mg |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 500.0mg |
¥3036.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-1.0g |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 1.0g |
¥4547.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-5.0g |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 5.0g |
¥13641.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-100mg |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 100mg |
¥1142.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00267-250mg |
2,7-diazaspiro[4.5]decane |
40865-50-7 | 95% | 250mg |
¥1821.0 | 2024-04-19 |
2,7-diazaspiro[4.5]decane Suppliers
2,7-diazaspiro[4.5]decane Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2,7-diazaspiro[4.5]decane
Professional Introduction to 2,7-diazaspiro[4.5]decane (CAS No. 40865-50-7)
2,7-diazaspiro[4.5]decane, identified by its Chemical Abstracts Service (CAS) number 40865-50-7, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic structure, featuring a spiro linkage between a nitrogen-containing heterocycle and a decane ring, has garnered attention due to its unique molecular architecture and potential biological activities. The presence of two nitrogen atoms in the spiro framework suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery.
The synthesis of 2,7-diazaspiro[4.5]decane involves sophisticated organic transformations that highlight the compound's structural complexity. The spirocyclic core requires precise stereocontrol during its formation, often employing transition metal-catalyzed reactions or intramolecular cyclizations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in various therapeutic contexts.
One of the most compelling aspects of 2,7-diazaspiro[4.5]decane is its potential as a pharmacophore. The nitrogen atoms within the spirocycle can serve as hydrogen bond donors or acceptors, interacting with specific residues in biological targets such as enzymes or receptors. This feature has been exploited in the design of molecules targeting neurological disorders, where precise molecular recognition is crucial. For instance, studies have suggested that derivatives of this scaffold may exhibit properties relevant to the modulation of neurotransmitter systems.
Recent research has focused on leveraging the structural versatility of 2,7-diazaspiro[4.5]decane to develop novel therapeutic agents. By modifying substituents on the decane ring or introducing additional functional groups into the nitrogen-containing heterocycle, researchers can fine-tune the biological activity of the compound. Preliminary studies indicate that certain derivatives may possess anti-inflammatory or analgesic properties, making them promising candidates for further development.
The spirocyclic core of 2,7-diazaspiro[4.5]decane also offers advantages in terms of metabolic stability and oral bioavailability. The rigid three-dimensional structure provided by the spiro linkage can reduce susceptibility to enzymatic degradation, potentially leading to longer-lasting pharmacological effects. This characteristic is particularly important in drug design, where maximizing bioavailability often requires careful consideration of molecular structure.
In addition to its pharmacological potential, 2,7-diazaspiro[4.5]decane has been investigated for its role in material science applications. The unique electronic properties of the spirocycle make it a candidate for use in organic semiconductors or optoelectronic devices. By incorporating this scaffold into functional materials, researchers aim to develop new technologies with enhanced performance and efficiency.
The exploration of 2,7-diazaspiro[4.5]decane and its derivatives continues to be an active area of research, driven by its versatile structural features and broad range of potential applications. As synthetic techniques advance and computational methods improve, the accessibility of this compound for medicinal and material applications is expected to increase. Future studies may uncover new biological activities or innovative uses for this intriguing molecule.
Overall, 2,7-diazaspiro[4.5]decane (CAS No. 40865-50-7) represents a fascinating example of how structural complexity can be harnessed to develop novel compounds with significant therapeutic and technological potential. Its unique architecture and functional attributes make it a valuable asset in both academic research and industrial development.
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